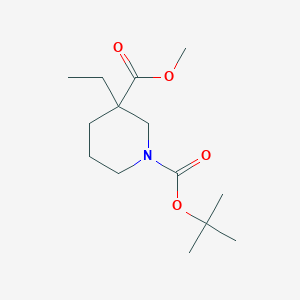

![molecular formula C8H15NO B2586434 1-[1-(Aminomethyl)cyclopropyl]cyclobutan-1-ol CAS No. 1849348-06-6](/img/structure/B2586434.png)

1-[1-(Aminomethyl)cyclopropyl]cyclobutan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

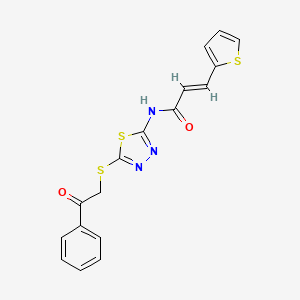

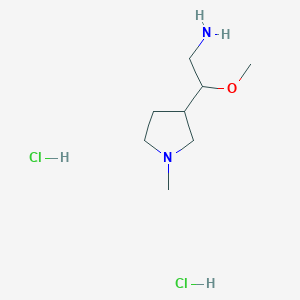

“1-[1-(Aminomethyl)cyclopropyl]cyclobutan-1-ol” is an organic compound with the molecular formula C8H15NO . It has a molecular weight of 141.21 . The compound appears as an oil .

Molecular Structure Analysis

The InChI code for “1-[1-(Aminomethyl)cyclopropyl]cyclobutan-1-ol” is 1S/C8H15NO/c9-6-7(4-5-7)8(10)2-1-3-8/h10H,1-6,9H2 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis

“1-[1-(Aminomethyl)cyclopropyl]cyclobutan-1-ol” is an oil . It should be stored at a temperature of 4°C .Applications De Recherche Scientifique

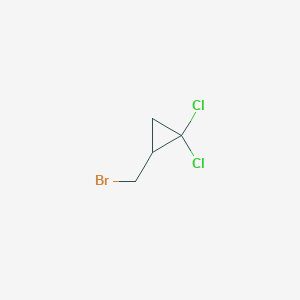

Synthesis of Polysubstituted Aminocyclobutanes and Aminocyclopropanes

The synthesis of amine-substituted cyclobutanes and cyclopropanes, which are crucial substructures in biologically active compounds, represents a significant application. Feng et al. (2019) described a method for producing these compounds in a diastereo- and enantioselective manner through CuH-catalyzed hydroamination. This process is particularly important for creating polysubstituted variants with multiple substituents and stereocenters, enhancing their potential in medicinal chemistry and drug design Feng, Hao, Liu, & Buchwald, 2019.

Palladium-Catalyzed Enantioselective C(sp3)–H Arylation

Rodrigalvarez et al. (2022) reported on the palladium-catalyzed enantioselective C(sp3)–H arylation of aminomethyl-cyclopropanes and -cyclobutanes. This method facilitates the formation of carbon-aryl bonds on these strained cycloalkanes frameworks with high diastereomer and enantiomeric ratios. Such advancements are pivotal in the streamlined synthesis of functionalized aminomethyl-strained cycloalkanes, offering wide applications in the synthesis of biologically active molecules Rodrigalvarez, Reeve, Miró, & Gaunt, 2022.

Construction of Functionalized Cyclobutane Derivatives

Yao and Shi (2007) explored the Lewis acid-catalyzed cascade construction of functionalized cyclobutane derivatives from arylmethylenecyclopropanes. This methodology underscores the versatility of cyclopropane and cyclobutane frameworks as precursors for the synthesis of a wide array of functionalized derivatives, highlighting their significance in organic synthesis and potential applications in developing new pharmacophores Yao & Shi, 2007.

Enantioselective Synthesis of Cyclopropylboronate Esters

Hussain et al. (2009) introduced the use of 1-alkenyl-1,1-heterobimetallics in the stereoselective synthesis of cyclopropyl alcohol boronate esters, trisubstituted cyclopropanols, and 2,3-disubstituted cyclobutanones. The research illustrates the application of cyclopropyl and cyclobutane units in constructing complex molecular architectures with multiple stereocenters, offering a pathway to synthesize valuable building blocks for further chemical transformations Hussain et al., 2009.

Safety and Hazards

The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with it are H227, H302, H314, and H335, which indicate that it is combustible, harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation .

Propriétés

IUPAC Name |

1-[1-(aminomethyl)cyclopropyl]cyclobutan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c9-6-7(4-5-7)8(10)2-1-3-8/h10H,1-6,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOIYGCOBKJOAOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2(CC2)CN)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[1-(Aminomethyl)cyclopropyl]cyclobutan-1-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-5-[(4-methylbenzyl)amino]-2-phenyl-3(2H)-pyridazinone](/img/structure/B2586362.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-fluorobenzenesulfonamide](/img/structure/B2586370.png)

![N-(3-methylphenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2586373.png)